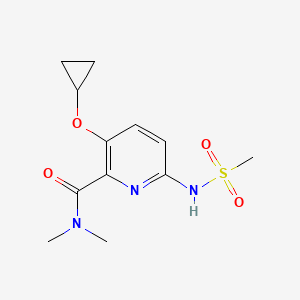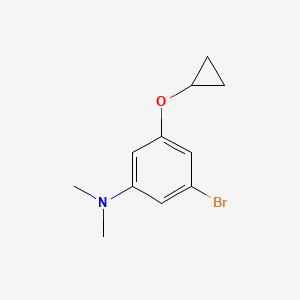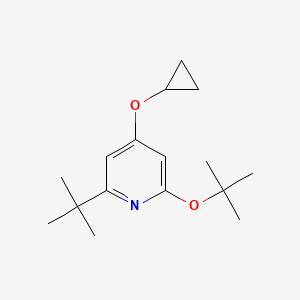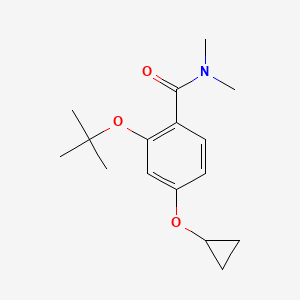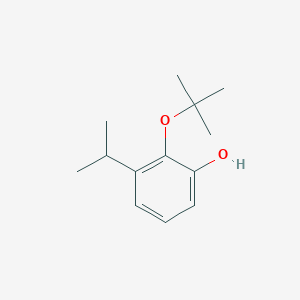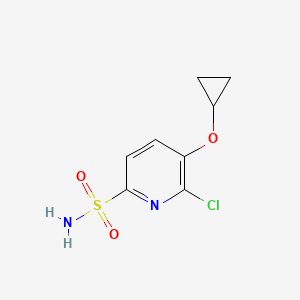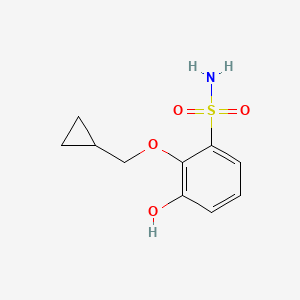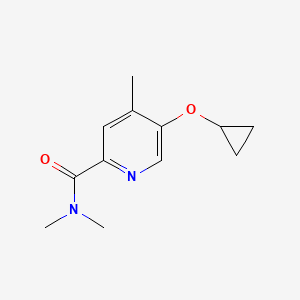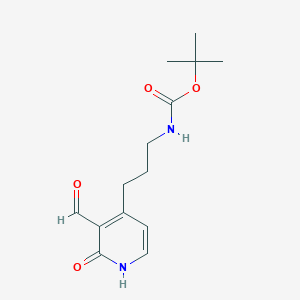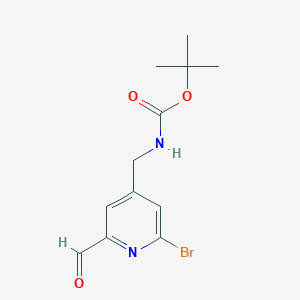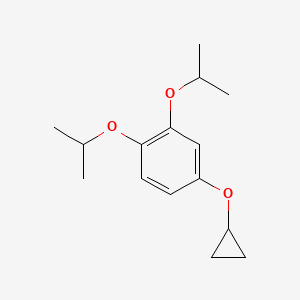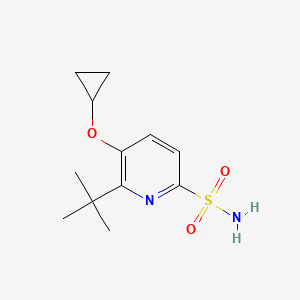
4-Cyclopropoxy-2-iodo-3-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14INO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and an isopropyl group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the iodination of 4-cyclopropoxy-3-(propan-2-yl)pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Another approach involves the cyclopropanation of 2-iodo-3-(propan-2-yl)pyridine using a cyclopropyl halide and a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine may involve large-scale iodination or cyclopropanation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like Pd/C and hydrogen gas in ethanol or methanol.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-cyclopropoxy-3-(propan-2-yl)pyridine.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and cyclopropoxy group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-3-iodo-5-(propan-2-yl)pyridine: Similar structure but with the iodine atom at the 3-position.
3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine: Similar structure but with the iodine atom at the 4-position.
Uniqueness
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is unique due to the specific positioning of its functional groups, which can result in distinct reactivity and biological activity compared to its isomers. The combination of the cyclopropoxy group, iodine atom, and isopropyl group at specific positions on the pyridine ring provides unique chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H14INO |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-iodo-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)10-9(14-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ASEIOOOKVOPAFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN=C1I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



